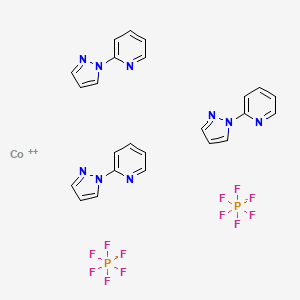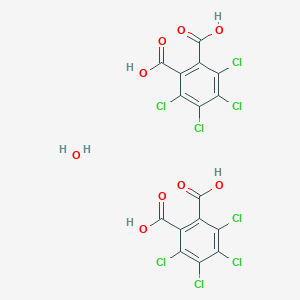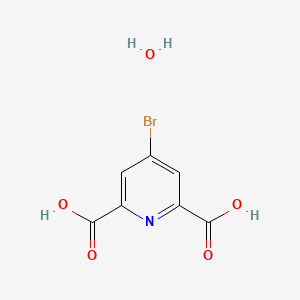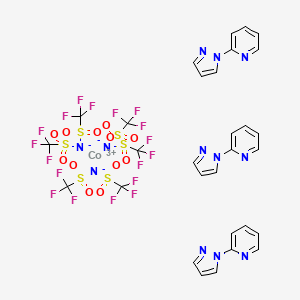
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate is synthesized through the coordination of cobalt(II) ions with pyrazole-pyridine type ligands. The reaction typically involves mixing cobalt(II) salts with the ligands in a suitable solvent, followed by the addition of hexafluorophosphate to precipitate the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale coordination chemistry techniques. The process ensures high purity and reproducibility, which are crucial for its application in photovoltaic devices .
Chemical Reactions Analysis
Types of Reactions
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under specific conditions.
Reduction: The cobalt(II) center can be reduced back to cobalt(I) or cobalt(0) in the presence of strong reducing agents.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield FK 102 Co(III) PF6 salt .
Scientific Research Applications
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox electrolyte in DSSCs, enhancing the photovoltage and overall efficiency of the cells
Medicine: Investigated for use in medical devices that require stable redox-active materials.
Industry: Employed in the production of high-performance photovoltaic devices, particularly in indoor applications where low light levels are prevalent
Mechanism of Action
The mechanism by which cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate exerts its effects involves the redox cycling of the cobalt center. In DSSCs, the cobalt(II) center is oxidized to cobalt(III) during the photoexcitation process, which helps in the regeneration of the dye and enhances the overall efficiency of the cell .
Comparison with Similar Compounds
Similar Compounds
FK 209 Co(II) TFSI salt: Another cobalt-based redox electrolyte used in DSSCs.
FK 102 Co(III) PF6 salt: The oxidized form of cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate, used in similar applications
Uniqueness
This compound is unique due to its high purity, reproducibility, and performance in photovoltaic applications. It significantly increases photovoltage and device power output, especially under low light conditions .
Properties
IUPAC Name |
cobalt(2+);2-pyrazol-1-ylpyridine;dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H7N3.Co.2F6P/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;;2*1-7(2,3,4,5)6/h3*1-7H;;;/q;;;+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELXRWOHQBFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21CoF12N9P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-Butyl3-Amino-6-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate Hydrochloride](/img/structure/B8204722.png)
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B8204728.png)


![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)






![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)
